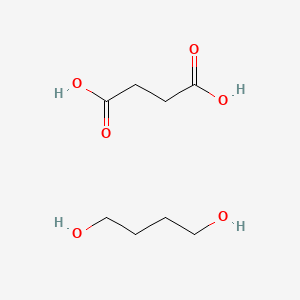

Butanedioic acid;butane-1,4-diol

Katalognummer B1584996

Molekulargewicht: 208.21 g/mol

InChI-Schlüssel: FQINETJTVSEXPE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06037504

Procedure details

A solution of 590.5 g (5 moles) succinic acid in 602 g (5.1 moles) 1,4-butanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 120 to 130° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 130 to 160° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,4-butanediol succinate (1095 g) which was obtained had an average degree of oligoesterification (=number of molecules of succinic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 58 mg KOH/g reaction mixture.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13]>>[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

590.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

602 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to a reaction temperature of 120 to 130° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a distillation column (10 theoretical plates)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was rapidly heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off at normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remainder of the water of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a reaction temperature of 130 to 160° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after a further residence time of 2.0 hours (3.5 hours in total)

|

|

Duration

|

3.5 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)O)(=O)O.C(CCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1095 g | |

| YIELD: CALCULATEDPERCENTYIELD | 105.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |